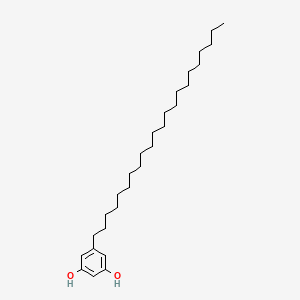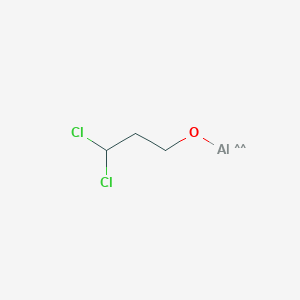![molecular formula C10H12N2O2S B14495164 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione CAS No. 63635-29-0](/img/structure/B14495164.png)
5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a thione group. The compound also features a phenoxy group substituted with an amino group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione typically involves the reaction of 4-aminophenol with formaldehyde and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and quality of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5(6)-(4-Aminophenoxy)-2-benzimidazolyl Carbamates: These compounds share a similar phenoxy group but differ in the ring structure and functional groups.
Thiourea Derivatives: Compounds such as 5-[(4-aminophenoxy)methyl]-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones have similar thione groups but differ in the ring structure and substituents.
Uniqueness
5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione is unique due to its specific combination of an oxazolidine ring, a thione group, and a phenoxy group with an amino substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
63635-29-0 |
|---|---|
Fórmula molecular |
C10H12N2O2S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
5-[(4-aminophenoxy)methyl]-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C10H12N2O2S/c11-7-1-3-8(4-2-7)13-6-9-5-12-10(15)14-9/h1-4,9H,5-6,11H2,(H,12,15) |
Clave InChI |
IOTYDBZIIBEXBY-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=S)N1)COC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


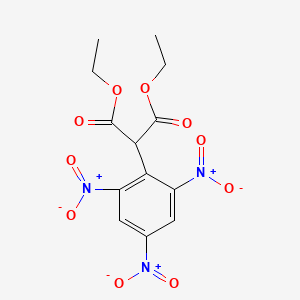
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)

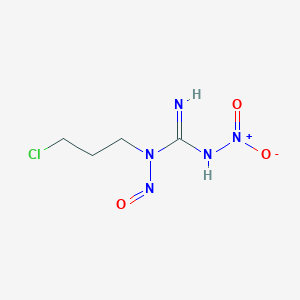
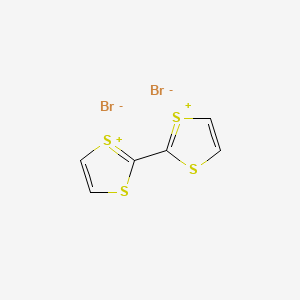
![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
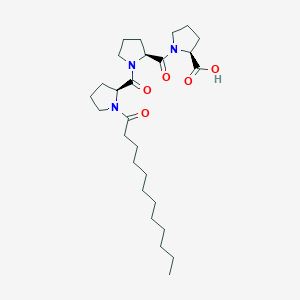
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
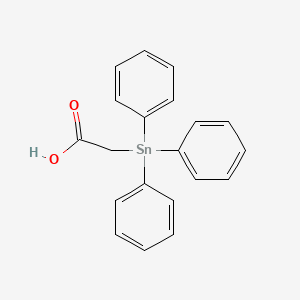
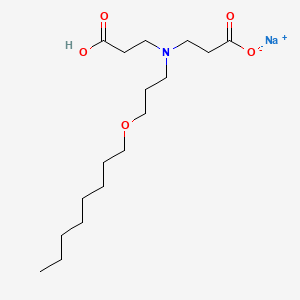
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
